5-Trifluoromethyl-2,2'-bipyridine

铱催化 C-H键硼化 区域选择性调控

Precision ligand for ortho-selective C-H borylation: 5-Trifluoromethyl-2,2'-bipyridine uniquely delivers ortho-specificity where unsubstituted bipyridine yields only meta/para mixtures-critical for synthesizing ortho-functionalized arylboronate esters. In Ir-catalyzed C-H borylation, the 5-CF3 group completely reverses regioselectivity, enabling access to drug and material building blocks. For metallacycle formation with Pt(II)/Pd(II), it provides significantly faster kinetics than methyl-substituted or unsubstituted analogs without the intermediate stability penalty of 6-substitution. The single CF3 substituent offers a moderate electronic tuning range-between unsubstituted and bis-CF3 ligands-for precise spectral matching in OLEDs, DSSCs, and photoredox catalysts. Supply: consistent 98% purity; soluble in DMF, DMSO, MeCN, and CH2Cl2.

Molecular Formula C11H7F3N2
Molecular Weight 224.18 g/mol
Cat. No. B12972484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Trifluoromethyl-2,2'-bipyridine
Molecular FormulaC11H7F3N2
Molecular Weight224.18 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC=C(C=C2)C(F)(F)F
InChIInChI=1S/C11H7F3N2/c12-11(13,14)8-4-5-10(16-7-8)9-3-1-2-6-15-9/h1-7H
InChIKeyZANKKCKPAWBLPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Trifluoromethyl-2,2'-bipyridine: Overview


5-Trifluoromethyl-2,2'-bipyridine(CAS: 1219133-21-7)是一种单CF3取代的双齿联吡啶配体,其分子式为C11H7F3N2,分子量为224.18 g/mol 。该化合物在2,2'-联吡啶骨架的5位引入三氟甲基,赋予其显著的吸电子特性,从而能够调控配位金属中心的电子密度、氧化还原电位和激发态性质 。其SMILES为FC(F)(F)c1ccc(-c2ccccn2)nc1,易溶于DMF、DMSO、乙腈和CH2Cl2等常见有机溶剂 。

Electron-withdrawing CF3 at 5-position modulates metal center electronics
Tune redox potentials, excited states, and catalytic selectivity
Suitable for Ir, Pt, Ru, and other transition metal catalysis research
Single CF3 provides intermediate electronic effect vs di-CF3 derivatives

5-Trifluoromethyl-2,2'-bipyridine: Why It Cannot Be Substituted


联吡啶配体的取代基性质对金属配合物的氧化还原电位、激发态寿命和催化选择性产生系统性影响。在Co(II)配合物中,吸电子卤素取代基可使形式氧化还原电位升高190–270 mV,而供电子基团(如t-Bu、OMe)则使电位降低150–190 mV [1]。在催化反应中,4,4'-双(三氟甲基)-联吡啶、未取代联吡啶与4,4'-二甲基联吡啶的反应速率与其电负性顺序一致 [2]。更重要的是,CF3基团的取代位置不同(如5位vs 6位、单取代vs 双取代)会引发截然不同的立体电子效应,包括金属配位后中间体稳定性的改变和区域选择性的反转 [3]。因此,任何未经实验验证的配体替换都可能导致催化反应速率的数量级下降、区域选择性逆转或光物理性能的显著劣化。

Different substituents shift redox potentials by hundreds of mV, altering catalytic activity
CF3 position (5- vs 6- or di-substitution) can reverse regioselectivity in C-H functionalization
Cyclometalation rates differ drastically; methyl substitution does not replicate CF3 acceleration

5-Trifluoromethyl-2,2'-bipyridine: Quantitative Evidence


Regioselectivity Reversal in Ir-Catalyzed C-H Borylation

在铱催化的芳酰胺C-H键硼化反应中,未取代的2,2'-联吡啶配体使产物呈现间位/对位竞争选择性。相比之下,5-三氟甲基-2,2'-联吡啶配体的引入使反应区域选择性发生完全翻转,实现了专一的邻位选择性,可合成多种邻位硼化衍生物 [1]。该效应源于CF3在5位的电子效应与配体几何构型的协同作用。

C-H Borylation Regioselectivity
Head-to-head
Ortho-selectivevsmeta/para mixture (unsubstituted)
Enables ortho-functionalized aryl boronate synthesis.
Ir-catalyzed aromatic amide borylation.
铱催化 C-H键硼化 区域选择性调控

Accelerated Cyclometalation in Pt(II) Complexes

在Pt(II)介导的2,2'-联吡啶环金属化(rollover C-H activation)反应中,5-三氟甲基-2,2'-联吡啶与未取代联吡啶以及甲基取代衍生物进行了直接比较 [1]。实验表明,吸电子的CF3基团对环金属化反应具有显著的加速效应,而具有相似空间位阻的CH3基团(供电子)则未表现出同样的加速作用。

Cyclometalation Kinetics
Head-to-head
  1. 5-CF3 (fastest)
  2. H (unsubstituted)
  3. 6-CH3, 5-CH3 (slowest)
Accelerated rollover C-H activation kinetics.
Pt(II)-mediated cyclometalation.
铂(II)配合物 环金属化 C-H键活化

Spectral Tuning of Ru(II) Excited States by CF3 Position

对一系列CF3取代的2,2'-联吡啶Ru(II)三螯合配合物的系统研究表明,CF3基团的取代位置(4,4'-、5,5'-或5位单取代)直接决定配合物的吸收光谱、发射能量和激发态寿命 [1]。在5位引入CF3对配体场和MLCT跃迁能级产生特定调控,与4,4'-或5,5'-双CF3取代相比呈现出可区分的吸收和发射特性,为通过配体设计精确调控Ru(II)配合物的光物理性质提供了差异化参数。

Excited-State Tuning
Class-level
5-CF3 single substitution: intermediate absorption/emission shift.
4,4'-diCF3: larger red shift; 5,5'-diCF3: distinct profile.
Provides tailored photophysical properties for optoelectronic design.
Ru(II) tris-chelate solution spectroscopy.
钌(II)配合物 激发态性质 光物理调控

Redox Potential Elevation by Electron-Withdrawing Substituents

对Co(II)三(4,4'-二取代-2,2'-联吡啶)配合物的系统电化学研究揭示,引入吸电子卤素取代基可使配合物的形式氧化还原电位相对于未取代联吡啶配合物升高190–270 mV,效应顺序为F > Cl > Br > I [1]。作为比卤素更强的吸电子基团,三氟甲基(σp ≈ 0.54)对氧化还原电位的提升作用更为显著,且在5位单取代与4,4'-双取代之间存在可调控的电位梯度。

Redox Potential Elevation
Class-level
+190–270 mV
Supports oxidative photocatalysis with elevated oxidation potential.
Co(II) CV data; EWG trend (CF3 > halogen).
电化学 氧化还原电位 配体取代基效应

5-Trifluoromethyl-2,2'-bipyridine: Applications


Ir-Catalyzed ortho-Selective C-H Borylation

当铱催化的芳烃C-H键硼化反应需要实现邻位专一选择性时,5-三氟甲基-2,2'-联吡啶是不可替代的配体选择。未取代联吡啶在该类反应中仅产生间位/对位竞争产物,而5-CF3取代的联吡啶通过特定的电子效应使区域选择性完全翻转为邻位 [1]。这一特性对合成邻位功能化的芳基硼酸酯——药物分子和有机功能材料的关键中间体——具有决定性价值。

Accelerated Cyclometalation in Pt-Group Catalysis

在涉及Pt(II)、Pd(II)等金属的环金属化反应中,5-三氟甲基-2,2'-联吡啶相比于甲基取代或未取代联吡啶提供了显著更快的反应动力学,同时避免了6位取代带来的中间体稳定性下降问题 [1]。该特性使其特别适用于需要快速配体配位或催化剂原位生成的均相催化体系设计。

Intermediate Spectral Tuning for Optoelectronics

5位单CF3取代的联吡啶配体在Ru(II)和Ir(III)配合物中提供了独特的光物理性质调变区间。相比于未取代联吡啶,其吸收和发射光谱发生红移,激发态寿命延长;相比于4,4'-或5,5'-双CF3取代的联吡啶,其光谱位移幅度更为温和,可实现特定波长匹配 [1]。该中间态电子调变范围适用于需要精确光谱匹配的染料敏化太阳能电池、OLED发光材料和光氧化还原催化剂的配体工程。

High Redox Potentials for Oxidative Photocatalysis

基于联吡啶配体取代基效应研究,CF3取代可使金属配合物的氧化还原电位相对于未取代联吡啶大幅升高 [1]。5-三氟甲基-2,2'-联吡啶形成的金属配合物因此具有更高的氧化电位,适用于需要强氧化性光催化剂的反应体系,如有机底物的氧化官能化、水氧化催化和光诱导电子转移反应。

Application
Selection Property
Validation Focus
ortho-Selective C-H Borylation
Regioselectivity control
ortho vs meta/para product ratio
Accelerated Cyclometalation
Rate enhancement vs methyl/unsubstituted
Reaction kinetics under standard conditions
Optoelectronic Spectral Tuning
Intermediate absorption/emission shift
Spectral comparison vs other CF3-substituted bipyridines
Oxidative Photocatalysis
Elevated oxidation potential
Cyclic voltammetry vs unsubstituted bipyridine

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